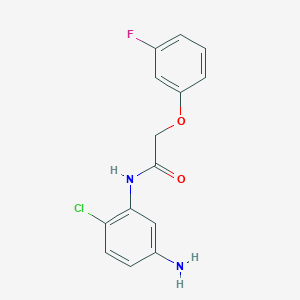

N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O2/c15-12-5-4-10(17)7-13(12)18-14(19)8-20-11-3-1-2-9(16)6-11/h1-7H,8,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMAKFOEPDATMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCC(=O)NC2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(3-fluorophenoxy)acetyl chloride

- Starting from 3-fluorophenol, an etherification reaction with chloroacetic acid or its derivatives is performed to yield 3-fluorophenoxyacetic acid.

- The acid is then converted to the corresponding acyl chloride using chlorinating agents such as thionyl chloride, oxalyl chloride, or phosphorus oxychloride.

- Typical solvents include dry dichloromethane or chloroform, and reactions are carried out under anhydrous conditions at temperatures ranging from 0°C to room temperature.

Preparation of 5-amino-2-chloroaniline

- Commercially available or synthesized via selective chlorination of 1,3-diaminobenzene derivatives.

- The amino group at the 5-position is preserved for subsequent amide bond formation.

- Purification is achieved by recrystallization or chromatography.

Amide Bond Formation: Coupling Reaction

The critical step is the nucleophilic acyl substitution where the amine attacks the acyl chloride to form the amide bond.

Reaction Conditions

- Solvent: Dichloromethane (DCM), acetone, or other polar aprotic solvents.

- Base: Organic bases such as triethylamine or inorganic bases like potassium carbonate to neutralize the released HCl.

- Temperature: Typically 0°C to room temperature to control reaction rate and minimize side reactions.

- Reaction time: 1 to 3 hours, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Example from Related Literature

A similar preparation of N-phenyl-2-(4-substituted phenoxy)acetamides was performed by Kamiński et al. (2015), where:

- 2-chloro-N-(3-chlorophenyl)acetamide intermediates were prepared by acylation of substituted anilines with 2-chloroacetyl chloride in DCM and aqueous sodium hydroxide at 0°C.

- The final compounds were synthesized by alkylation reactions in biphasic systems with potassium carbonate as base and catalytic potassium iodide at 60°C, yielding 44-78% product purity confirmed by HPLC and NMR.

This methodology can be adapted for this compound by substituting the appropriate phenoxy and aniline derivatives.

Purification and Characterization

- After completion, the reaction mixture is quenched with water and extracted with organic solvents.

- The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Purification is typically achieved by recrystallization or column chromatography.

- Characterization includes melting point determination, HPLC purity analysis, and spectroscopic methods such as ^1H NMR, ^13C NMR, ^19F NMR, and mass spectrometry.

Data Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Etherification (phenol to acid) | 3-fluorophenol + chloroacetic acid | DMF, acetone | 50–80°C | 70–85 | Base catalyzed, inert atmosphere |

| Acyl chloride formation | 3-fluorophenoxyacetic acid + SOCl2 | DCM, dry | 0–25°C | 80–95 | Anhydrous conditions |

| Amide coupling | 5-amino-2-chloroaniline + acyl chloride | DCM, acetone | 0–25°C | 60–78 | Base: triethylamine or K2CO3 |

| Purification | Recrystallization or chromatography | Ethanol, ethyl acetate | Ambient | — | Purity >95% by HPLC |

Research Findings and Optimization Notes

- The use of polar aprotic solvents like dichloromethane or acetone enhances the nucleophilicity of the amine and solubility of reagents, improving yields.

- Temperature control is crucial to prevent hydrolysis of acyl chlorides and side reactions.

- Bases such as potassium carbonate provide mild conditions and efficient neutralization of HCl byproduct.

- Catalytic potassium iodide can be used to facilitate alkylation steps in analogous syntheses.

- Reaction monitoring by HPLC ensures high purity and reproducibility.

- Yields reported in related studies range between 44% and 78%, indicating moderate to good efficiency depending on reaction conditions and purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group back to an amino group.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases/acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmacological Applications

N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide exhibits potential in several therapeutic areas:

Structural Analogues and Comparisons

Comparative analysis with structurally similar compounds reveals insights into potential enhancements in biological activity:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(4-Fluoro-3-nitrophenyl)acetamide | Structure | Contains a nitro group; studied for antibacterial activity. |

| N-(5-Amino-2-chlorophenyl)-2-(4-methylphenoxy)acetamide | Structure | Chlorine substitution; potential anti-inflammatory properties. |

| N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | Structure | Methoxy group present; evaluated for different pharmacological activities. |

The unique combination of fluorine and chlorine substituents in this compound may enhance its biological activity compared to similar compounds lacking these halogens .

Case Studies and Research Findings

- Antimicrobial Studies :

-

Cytotoxicity Assessments :

- Investigations into related phenylacetamides have shown varying degrees of cytotoxicity against cancer cell lines like SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). These findings suggest that structural modifications can lead to enhanced anticancer properties, warranting further exploration of this compound's efficacy in cancer therapy .

Mechanism of Action

The mechanism of action of N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituent variations, and inferred biological implications:

Key Findings from Analogous Compounds

Halogen Positioning and Bioactivity: Substitution of chlorine at C2 (as in N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide ) versus fluorine at C2 (as in N-(5-amino-2-fluorophenyl) analogs ) alters steric and electronic profiles. Ortho-fluorine may reduce steric hindrance compared to chlorine, enhancing receptor binding in some cases. The 3-fluorophenoxy group (common in GSK920684A and the target compound) is associated with improved target engagement due to fluorine’s electronegativity and small atomic radius.

Amino Group Influence: The 5-amino group on the chlorophenyl ring (target compound) may enhance solubility and hydrogen-bond donor capacity compared to non-amino analogs (e.g., N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide ).

Thiazole/Pyridine Hybrids :

Pharmacological Insights from Related Studies

- Antimicrobial Activity :

N-(3-chloro-4-fluorophenyl)acetamide derivatives (e.g., compound 4 in ) exhibit structural similarities and have been studied as intermediates in antimicrobial agents . - Anticancer Potential: Acetamides with sulfonylquinazoline substituents (e.g., compounds 38–40 in ) show significant activity against HCT-116 and MCF-7 cell lines, suggesting that the acetamide scaffold itself is pharmacologically versatile .

Biological Activity

N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₅H₁₄ClFN₂O₂

- Molecular Weight : Approximately 308.74 g/mol

- Structure : The compound features a chlorinated aromatic ring and a fluorinated phenoxy group, which may enhance its biological activity compared to non-halogenated analogs.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Receptors : It could modulate receptor activity, influencing cellular signaling pathways.

- Proteins : Binding to proteins involved in inflammatory responses or cancer progression may contribute to its therapeutic effects .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antibacterial properties. It has been shown to interact with penicillin-binding proteins, leading to cell lysis in bacteria such as Klebsiella pneumoniae. This suggests a mechanism similar to that of existing antibiotics, highlighting its potential as a novel antimicrobial agent.

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of this compound. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models. This property is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Anticancer Activity

The compound is under investigation for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in reducing cell viability in liver carcinoma cells (HEPG2), with IC50 values indicating moderate potency . The structure-activity relationship (SAR) studies suggest that modifications to the substituents can significantly alter its anticancer efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against Klebsiella pneumoniae; interacts with penicillin-binding proteins |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production |

| Anticancer | Cytotoxic against HEPG2 cells; IC50 values indicate moderate potency |

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Variant | Key Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and fluorine substituents | Moderate anticancer activity |

| N-(5-amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | Different halogen substitutions | Enhanced antibacterial activity |

| N-(4-Fluoro-3-nitrophenyl)acetamide | Contains nitro group | Evaluated for antibacterial properties |

Case Studies and Research Findings

-

Antibacterial Efficacy :

A study demonstrated that this compound effectively inhibited the growth of Klebsiella pneumoniae, showcasing its potential as an antibiotic alternative. -

Cytotoxicity Assessment :

In vitro tests on liver carcinoma cells revealed that the compound reduced cell viability significantly, with IC50 values indicating effective concentration ranges for therapeutic applications . -

Inflammation Modulation :

Experimental models showed that treatment with this compound led to decreased levels of inflammatory markers, suggesting its utility in managing inflammatory diseases.

Q & A

Q. What synthetic routes are recommended for preparing N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide?

Methodological Answer: A robust synthesis involves a multi-step approach:

- Step 1: React 3-fluorophenol with chloroacetyl chloride under alkaline conditions to form 2-(3-fluorophenoxy)acetyl chloride.

- Step 2: Perform a condensation reaction between the acyl chloride intermediate and 5-amino-2-chloroaniline in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

- Purification: Recrystallize the crude product from toluene or ethanol to achieve high purity. Key considerations include controlling reaction temperatures (e.g., 273 K for exothermic steps) and optimizing stoichiometric ratios to minimize by-products like unreacted aniline derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FTIR Spectroscopy: Identifies functional groups (amide C=O stretch ~1650–1700 cm⁻¹, aromatic C–H bending ~700–900 cm⁻¹) .

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, acetamide CH₂ at δ ~4.2 ppm) and fluorine/chlorine effects on chemical shifts .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate molecular electrostatic potential (MESP) to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps (~4–6 eV) predict charge transfer behavior .

- Molecular Dynamics (MD): Simulate solvation effects and ligand-receptor interactions using software like Gaussian or ORCA.

- Docking Studies: Map binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, guided by the compound’s amide and halogen substituents .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Challenges: Low solubility in common solvents, polymorphism, or twinning due to flexible acetamide linker and halogen interactions .

- Solutions:

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation: Compare experimental IR/NMR with computed spectra (e.g., using ACD/Labs or ChemDraw).

- Dynamic NMR: Resolve rotational barriers in the acetamide group by variable-temperature ¹H NMR.

- Isotopic Labeling: Use deuterated analogs to distinguish overlapping signals in crowded aromatic regions .

Q. What strategies optimize synthetic yield while minimizing by-products?

Methodological Answer:

- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions.

- Microwave-Assisted Synthesis: Reduce reaction time and improve regioselectivity .

- By-Product Analysis: Employ LC-MS to monitor intermediates and adjust stoichiometry or pH in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.